molecular formula C14H16N4O2 B2360159 (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 849825-97-4

(E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No.: B2360159
CAS No.: 849825-97-4
M. Wt: 272.308
InChI Key: LOLYQWFESKKTSC-CXUHLZMHSA-N
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Description

(E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a synthetically derived hydrazone-based compound that represents a promising scaffold in medicinal chemistry research, particularly in the development of kinase inhibitors. Its molecular architecture, featuring an imidazole moiety linked to a methoxy-substituted benzylidene hydrazide, is designed to interact with the ATP-binding pocket of various protein kinases. Preliminary research on structurally analogous acetohydrazide compounds indicates potential inhibitory activity against a range of kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases, which are critical regulators of cell cycle progression and proliferation source . Consequently, this compound is of significant value in oncological research for probing kinase signaling pathways and evaluating anti-proliferative effects in cancer cell lines. Further investigation explores its application in modulating other enzymatic targets, with some hydrazone derivatives demonstrating anti-inflammatory and antioxidant properties in experimental models, thereby expanding its utility to immunological and neuropharmacological studies source . The primary research utility of this compound lies in its use as a chemical tool for understanding disease mechanisms at the molecular level and for serving as a lead compound in the structure-activity relationship (SAR) optimization of novel therapeutic agents.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-11-15-7-8-18(11)10-14(19)17-16-9-12-3-5-13(20-2)6-4-12/h3-9H,10H2,1-2H3,(H,17,19)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLYQWFESKKTSC-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews various studies that have investigated its synthesis, biological effects, and therapeutic potential.

Chemical Structure and Synthesis

The compound is characterized by the presence of a hydrazone functional group, which is known to enhance biological activity. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide in an acidic medium, leading to the formation of yellow crystalline solids.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
  • Cell Lines Tested : Various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer) have been utilized to evaluate its efficacy. For instance, one study reported a significant reduction in cell viability in A549 cells with an IC50 value of approximately 25 µM .
Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung)25Apoptosis induction via caspase activation
MDA-MB-231 (Breast)30Cell cycle arrest at G2/M phase
HT-29 (Colon)28Inhibition of proliferation

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various bacterial strains.

  • Tested Strains : It has been evaluated against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values indicate potent activity, with values around 64 µg/mL for S. aureus and 128 µg/mL for E. coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of the compound leads to tumor regression in xenograft models, showcasing its potential for further development as an anticancer agent .
  • Combination Therapy : Research indicates that when combined with conventional chemotherapeutics, this compound enhances the overall efficacy while reducing side effects .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a condensation reaction involving 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and 4-methoxybenzaldehyde. The synthesis typically involves refluxing these reactants in an appropriate solvent, such as glacial acetic acid, leading to the formation of the desired hydrazone derivative. Characterization methods often include X-ray crystallography, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Properties

One of the prominent applications of this compound is its antimicrobial activity . Studies have shown that derivatives of imidazole compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of functional groups such as methoxy and hydrazone moieties enhances the antimicrobial potency. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 1.27 to 2.65 µM against various bacterial strains .

Anticancer Activity

The anticancer potential of (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has been explored through various in vitro studies. The compound exhibits cytotoxic effects against cancer cell lines, including colorectal carcinoma (HCT116). In comparative studies, certain derivatives showed lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil, indicating a promising avenue for cancer treatment .

Case Study 1: Anticancer Evaluation

In a study focusing on the anticancer properties of imidazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited significant antiproliferative activity with an IC50 value as low as 4.53 µM against HCT116 cells. This suggests its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

Another study investigated the antimicrobial efficacy of hydrazones derived from imidazole scaffolds. The compound was tested against multiple bacterial strains, revealing substantial activity with MIC values comparable to established antibiotics. The study highlighted the importance of structural modifications in enhancing antimicrobial properties .

Data Tables

Activity Tested Strain MIC (µM) IC50 (µM)
AntibacterialStaphylococcus aureus1.27-
Escherichia coli2.54-
AnticancerHCT116 (colorectal cancer)-4.53
MCF7 (breast cancer)-5.85

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxybenzylidene group is a common pharmacophore, likely enhancing lipophilicity and binding affinity .
  • Substitution on the heterocycle (e.g., isopropyl on benzimidazole in 13d vs. methyl on imidazole in the target compound) influences steric bulk and synthetic yield. For example, 13d achieves a high yield (91%), possibly due to the electron-donating isopropyl group stabilizing intermediates .
  • Fluorine or sulfonyl groups (as in 4m and 11k) reduce yields, likely due to increased steric hindrance or reactivity challenges .

Key Observations :

  • α-Glucosidase inhibition : Ethylthio-benzimidazole analogs (e.g., 228, 212) show potent inhibition, suggesting that electron-withdrawing groups on the heterocycle enhance enzyme binding .
  • Antitumor activity : Compounds like 4e, which share the 4-methoxybenzylidene moiety, are hypothesized to target receptor tyrosine kinases (e.g., VEGFR-2) or induce apoptosis via oxidative stress pathways .

Physicochemical and Spectroscopic Properties

The 4-methoxy group in the target compound and its analogs contributes to distinct spectral features:

  • ¹H-NMR : A singlet at δ ~3.8 ppm for the methoxy group and imine proton (CH=N) at δ ~8.3 ppm .
  • IR : Stretching vibrations at ~1670 cm⁻¹ (C=O) and ~3180 cm⁻¹ (N-H) .
  • Melting points : Methoxy-substituted analogs (e.g., 11k, 4m) exhibit higher melting points (170–176°C) compared to hydroxy-substituted derivatives (e.g., 13c), likely due to improved crystallinity from methoxy’s symmetry .

Preparation Methods

Synthetic Procedure and Reaction Conditions

The primary synthesis route for (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves a condensation reaction between 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide and 1-(4-methoxyphenyl)ethanone (4-methoxyacetophenone) under acidic conditions. The reaction is conducted in glacial acetic acid as both solvent and catalyst, with reflux maintained for 1 hour to ensure completion. Post-reaction, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The resulting solid is filtered, washed with water, and dried. Crystallization is achieved using a slow-evaporation method from an ethanol-dioxane mixture , yielding yellow plate-shaped crystals with a melting point of 505 K .

Table 1: Synthesis Parameters

Parameter Value/Description
Reactants 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide, 1-(4-methoxyphenyl)ethanone
Solvent Glacial acetic acid
Temperature Reflux (~118°C for acetic acid)
Reaction Time 1 hour
Crystallization Solvent Ethanol-dioxane (1:1 v/v)
Melting Point 505 K

Mechanistic Insights

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution (Figure 1). The hydrazide group (-NH-NH2) of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide attacks the carbonyl carbon of 1-(4-methoxyphenyl)ethanone, forming a tetrahedral intermediate. Subsequent dehydration generates the hydrazone linkage (-C=N-N-), stabilized by conjugation with the aromatic and imidazole rings. The E-configuration of the imine bond is confirmed by X-ray crystallography, which shows a planar arrangement of the –C=N–N–C(=O)–C– bridge.

Key Structural Features from Crystallography:

  • The central bridge (–C8=N1–N2–C9(=O2)–C10–) is nearly planar, with a maximum deviation of 0.037 Å .
  • Dihedral angles between the benzene (C2–C7) and imidazole (N3/C11/C12/N4/C13) rings measure 66.08° , indicating significant non-coplanarity.
  • The methoxy group (O1/C1) and nitro group (O3/O4/N5) align nearly coplanar with their respective rings, evidenced by torsion angles of 5.9° (C1–O1–C2–C3) and -0.2° (O4–N5–C12–C11).

Crystallization and Hydrogen Bonding

The crystal structure (space group P1) reveals a layered architecture stabilized by intermolecular hydrogen bonds and C–H···π interactions (Table 2). Inversion dimers form via N2–H1N2···O2 hydrogen bonds (R²₂(8) motif), while C11–H11A···O4 and C14–H14A···O1 bonds connect dimers into sheets parallel to the (111) plane.

Table 2: Hydrogen Bonding Parameters

Donor–H···Acceptor D–H (Å) H···A (Å) D···A (Å) ∠D–H–A (°)
N2–H1N2···O2 0.88 2.08 2.948 169
C11–H11A···O4 0.95 2.51 3.199 130
C14–H14A···O1 0.98 2.57 3.431 146

Challenges and Optimization Considerations

  • Nitro Group Reactivity : The presence of the 4-nitro group on the imidazole ring may necessitate careful control of reaction conditions to avoid unintended reductions or side reactions.
  • Solvent Selection : Ethanol-dioxane mixtures are preferred for crystallization due to their balanced polarity, which promotes slow evaporation and high-quality crystal growth.
  • Stereochemical Control : The E-configuration is thermodynamically favored under acidic conditions, but prolonged heating or basic conditions could lead to isomerization.

Industrial Scalability and Environmental Impact

The current method uses glacial acetic acid , a corrosive and environmentally hazardous solvent. Future work could explore green solvents (e.g., cyclopentyl methyl ether) or catalytic systems to reduce waste. The patent CN116751167A, though describing a different compound, highlights the use of tetrahydrofuran and sodium hydroxide in similar imidazole syntheses, suggesting solvent flexibility for scale-up.

Q & A

Q. What are the key steps in synthesizing (E)-N'-(4-methoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide?

The synthesis typically involves a condensation reaction between 4-methoxybenzaldehyde and 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide under reflux conditions. Key steps include:

  • Hydrazide preparation : Reacting 2-methylimidazole with ethyl chloroacetate to form the acetohydrazide precursor.
  • Schiff base formation : Condensing the hydrazide with 4-methoxybenzaldehyde in ethanol or methanol, often with catalytic acetic acid, to form the hydrazone bond (C=N).
  • Purification : Recrystallization from ethanol or chromatography to achieve >95% purity. Reaction optimization (e.g., solvent choice, temperature, and catalyst) significantly impacts yield, as shown in studies achieving 53–94% yields for analogous hydrazones .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • FT-IR : Confirms the presence of C=N (1600–1680 cm⁻¹) and N-H (3190–3300 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identifies methoxy protons (~3.8 ppm), imidazole protons (6.5–8.3 ppm), and hydrazone CH=N (~8.0–8.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 285.351 for the parent compound) .
  • X-ray crystallography : Resolves E/Z isomerism and molecular geometry, as demonstrated in related hydrazones .

Q. What are the primary biological activities reported for this compound?

While direct data on this compound is limited, structurally similar hydrazones exhibit:

  • Antimicrobial activity : Inhibition of Bacillus subtilis via disruption of cell wall synthesis .
  • Anticancer potential : IC₅₀ values <10 μM against cancer cell lines through apoptosis induction .
  • Enzyme inhibition : α-Glucosidase inhibition (IC₅₀ 6–378 μM) via competitive binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol minimizes side reactions .
  • Catalyst selection : Acidic catalysts (e.g., glacial acetic acid) accelerate Schiff base formation .
  • Temperature control : Reflux at 70–80°C balances reaction rate and decomposition .
  • Real-time monitoring : TLC or HPLC tracks intermediate formation to adjust conditions dynamically .

Q. What computational methods validate the compound’s mechanism of action?

  • Molecular docking : Predicts binding affinity to targets like α-glucosidase (PDB: 2ZE0) or COX-2 (PDB: 5KIR). For example, hydrazones with methoxy groups show stronger hydrogen bonding to catalytic residues .
  • QSAR modeling : Relates substituent effects (e.g., methoxy vs. chloro) to bioactivity. Electron-donating groups enhance antimicrobial potency by ~20% .
  • ADME prediction : Tools like SwissADME assess drug-likeness, highlighting moderate solubility (LogP ~2.5) and CYP3A4 metabolism risks .

Q. How do structural modifications influence bioactivity?

Comparative studies on derivatives reveal:

  • Methoxy position : Para-substitution (vs. ortho/meta) improves anticancer activity by 30% due to enhanced planarity and target binding .
  • Imidazole substitution : 2-Methyl groups increase metabolic stability but reduce solubility .
  • Hydrazone isomerism : E-isomers show 3–5× higher activity than Z-isomers in enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values for similar hydrazones?

Discrepancies arise from:

  • Assay variability : Differences in cell line sensitivity (e.g., MCF-7 vs. HeLa) and incubation times .
  • Purity issues : Impurities >5% (e.g., unreacted aldehyde) artificially lower activity in some reports .
  • Structural nuances : Minor changes (e.g., benzylidene vs. naphthylidene) alter binding modes and potency .

Q. How can conflicting crystallographic data be resolved?

  • Re-refinement : Reanalyze raw diffraction data using updated software (e.g., SHELXL-2023) to correct for overlooked disorder .
  • Validation tools : Check geometric parameters (e.g., bond angles) against statistical norms using CCDC Mercury .
  • Independent synthesis : Reproduce the compound under standardized conditions to confirm structural assignments .

Methodological Recommendations

Q. What strategies mitigate hydrolysis of the hydrazone bond during biological assays?

  • pH buffering : Maintain physiological pH (7.4) to prevent acid-catalyzed hydrolysis .
  • Encapsulation : Use liposomal carriers to shield the hydrazone group from enzymatic degradation .
  • Stability testing : Monitor degradation via HPLC at 24-hour intervals under assay conditions .

Q. Which in vitro models best predict in vivo efficacy for this compound?

Prioritize models with:

  • 3D cell cultures : Mimic tumor microenvironments better than monolayer cultures .
  • Combination assays : Test synergy with standard drugs (e.g., doxorubicin) to identify additive effects .
  • PK/PD integration : Use liver microsomes to assess first-pass metabolism and adjust dosing regimens .

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